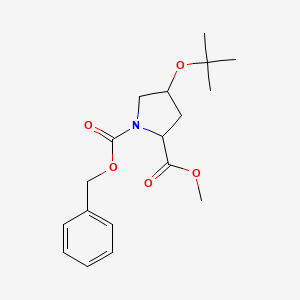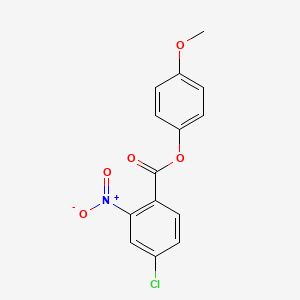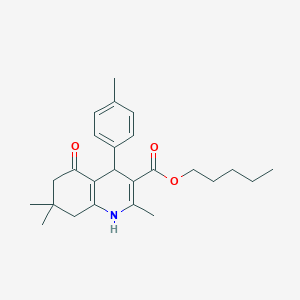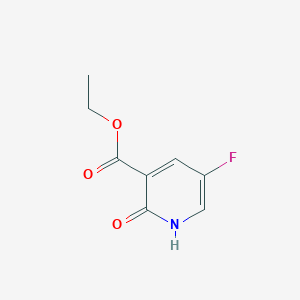![molecular formula C20H20Cl2N4OS2 B12498311 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B12498311.png)
2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of biological activities, including antifungal, antibacterial, and anticancer properties. This particular compound features a triazole ring, chlorobenzyl groups, and sulfanyl linkages, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of Chlorobenzyl Groups: The chlorobenzyl groups can be introduced through nucleophilic substitution reactions using chlorobenzyl halides and thiol groups.
Formation of Sulfanyl Linkages: The sulfanyl linkages are formed by reacting thiol groups with appropriate electrophiles, such as alkyl halides.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfanyl groups in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The chlorobenzyl groups can be reduced to benzyl groups under appropriate conditions.
Substitution: The triazole ring and chlorobenzyl groups can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride, alkyl halides, and various acids or bases can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted triazole and benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biology, triazole derivatives are known for their biological activities. This compound may exhibit antifungal, antibacterial, or anticancer properties, making it a potential candidate for drug development and biological studies.
Medicine
In medicine, the compound’s potential biological activities could be explored for therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors in biological systems. The chlorobenzyl and sulfanyl groups may enhance the compound’s binding affinity and specificity for its molecular targets, leading to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Itraconazole: Another triazole antifungal with a similar mechanism of action.
Voriconazole: A triazole derivative used to treat fungal infections.
Uniqueness
What sets 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide apart is its unique combination of chlorobenzyl and sulfanyl groups, which may confer distinct chemical and biological properties compared to other triazole derivatives.
Propriétés
Formule moléculaire |
C20H20Cl2N4OS2 |
|---|---|
Poids moléculaire |
467.4 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-[[5-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H20Cl2N4OS2/c1-2-26-18(12-28-11-14-3-5-15(21)6-4-14)24-25-20(26)29-13-19(27)23-17-9-7-16(22)8-10-17/h3-10H,2,11-13H2,1H3,(H,23,27) |
Clé InChI |
OERRAJXXEWZLAC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)CSCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12498234.png)
![N-[4-(cyanomethyl)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12498242.png)
![({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)propanedinitrile](/img/structure/B12498250.png)
![N-benzyl-2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B12498260.png)
![Ethyl 4-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B12498265.png)



![1-{2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498293.png)
![Methyl 5-[(biphenyl-4-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12498301.png)
![9-ethyl-3-{[4-(propan-2-yl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B12498304.png)
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(3-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12498307.png)
![Ethyl 5-[(2,6-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12498310.png)

